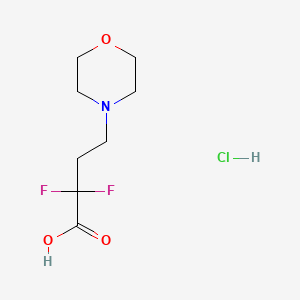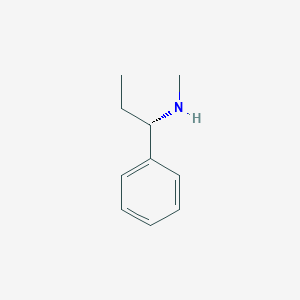
(S)-N-Methyl-1-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Methyl-1-phenylpropan-1-amine, also known as (S)-methamphetamine, is a chiral compound with significant pharmacological properties. It is a potent central nervous system stimulant that affects chemicals in the brain and nerves contributing to hyperactivity and impulse control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-phenylpropan-1-amine typically involves the reduction of ephedrine or pseudoephedrine. One common method is the Birch reduction, which uses lithium or sodium in liquid ammonia to reduce the precursor. Another method involves the use of hydriodic acid and red phosphorus.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of phenyl-2-propanone (P2P) using a chiral catalyst to ensure the production of the (S)-enantiomer. This method is preferred for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-1-phenylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form benzyl methyl ketone.
Reduction: It can be reduced to form N-methyl-1-phenylpropan-2-amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Benzyl methyl ketone.
Reduction: N-methyl-1-phenylpropan-2-amine.
Substitution: Various substituted amines depending on the reagent used.
Scientific Research Applications
(S)-N-Methyl-1-phenylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the effects of stimulants on biological systems.
Medicine: It is studied for its potential therapeutic effects in treating attention deficit hyperactivity disorder (ADHD) and obesity.
Industry: It is used in the production of certain pharmaceuticals and as a precursor in the synthesis of other compounds.
Mechanism of Action
(S)-N-Methyl-1-phenylpropan-1-amine exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It binds to and inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. This results in heightened alertness, concentration, and energy levels.
Comparison with Similar Compounds
Similar Compounds
®-N-Methyl-1-phenylpropan-1-amine: The enantiomer of (S)-N-Methyl-1-phenylpropan-1-amine, with different pharmacological effects.
Amphetamine: Lacks the N-methyl group, resulting in different potency and duration of action.
Ephedrine: A precursor in the synthesis of this compound, with similar stimulant effects but less potency.
Uniqueness
This compound is unique due to its high potency as a central nervous system stimulant and its specific mechanism of action involving the inhibition of neurotransmitter reuptake. Its chiral nature also allows for selective interactions with biological targets, making it a valuable compound in both research and therapeutic contexts.
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1S)-N-methyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C10H15N/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3/t10-/m0/s1 |
InChI Key |
YELGXBUYFOSFJM-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13470934.png)
![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol hydrochloride](/img/structure/B13470936.png)
![4-bromo-9-methylidene-5H,7H,8H,9H-oxepino[4,3-c]pyridine](/img/structure/B13470937.png)

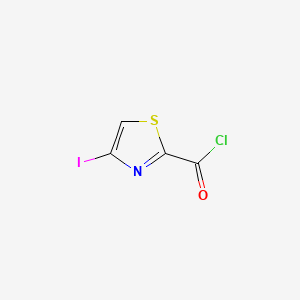
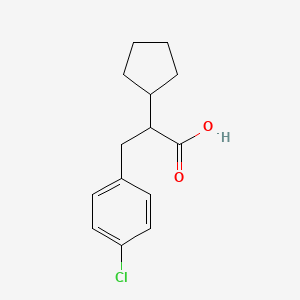
![2-chloro-5H,7H-furo[3,4-b]pyridin-5-one](/img/structure/B13470966.png)
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)

![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)
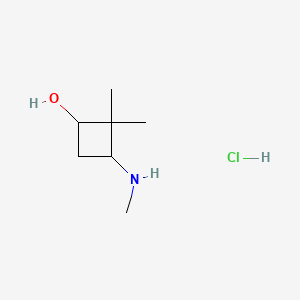
![3-Methylimidazo[1,5-a]pyridin-6-amine](/img/structure/B13471004.png)

